Trilinolein

Beschreibung

Eigenschaften

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQXIRUPVQLKX-BBWANDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042653 | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

537-40-6 | |

| Record name | Trilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Trilinolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolein (C₅₇H₉₈O₆), a triglyceride derived from the esterification of glycerol with three units of linoleic acid, is a significant component of various vegetable oils, including safflower and sunflower oils[1]. As a polyunsaturated triglyceride, its distinct chemical structure imparts a range of physicochemical properties that are crucial for its application in pharmaceutical formulations, cosmetics, and nutritional sciences. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols for their determination, and visual workflows to aid in laboratory practices.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in various systems. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₇H₉₈O₆ | [2][3][4] |

| Molecular Weight | 879.38 g/mol | [2][4][5] |

| Appearance | Colorless to Pale Yellow Liquid/Oil | [2][6][7] |

| Physical State | Reported as both liquid and solid in databases | [2][7][8] |

| Melting Point | -5 to -4 °C | [2][3][5][6] |

| Boiling Point (Predicted) | 816.5 ± 65.0 °C | [2][3][6] |

| Density | 0.925 g/mL at 20 °C | [2][3][4][6][9] |

| 0.9184 g/cm³ at 40 °C | [5] | |

| Refractive Index (n 20/D) | 1.479 | [2][3][5][6] |

| Flash Point | 302.9 °C | [5] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Description | Reference |

| Solubility | Insoluble in water. | [7] |

| Sparingly soluble in Chloroform. | [2][6] | |

| Slightly soluble in Hexanes. | [2][6] | |

| Soluble in organic solvents like ethanol and dichloromethane. | [7][10] | |

| LogP (Octanol/Water Partition Coefficient, est.) | 22.158 | [2][6] |

| XLogP3 | 17.42510 | [5] |

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of this compound is essential for its characterization and application. The following sections detail the standard experimental methodologies for key properties.

Determination of Melting Point (Capillary Method)

The melting point of fats and oils is often determined as a range, reflecting the mixture of glycerides present. The capillary method is a widely used technique.

Methodology:

-

Sample Preparation: The this compound sample is first melted and filtered to remove any impurities and residual moisture. A clean, thin-walled capillary tube is inserted into the molten sample to draw a column of approximately 10 mm in length.

-

Solidification: The capillary tube containing the sample is rapidly chilled on ice to solidify the fat.

-

Conditioning: The tube is then placed in a refrigerator or a water bath maintained at 4-10°C for at least one hour to ensure complete crystallization.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the bottom of the tube is level with the thermometer bulb. This assembly is suspended in the center of a beaker filled with water, with the sample column submerged approximately 30 mm below the water surface.

-

Heating and Observation: The water bath is heated gently, initially at a rate of 2°C per minute until the temperature reaches 25°C, and then at a slower rate of 0.5°C per minute.

-

Melting Point Determination: The temperature at which the column of this compound begins to rise in the capillary tube is recorded as the melting point. The experiment should be repeated, and the average of two readings that do not differ by more than 0.5°C is reported[2].

Determination of Density (Pycnometer Method)

The density of liquid lipids like this compound can be accurately measured using a pycnometer, a flask with a precise volume.

Methodology:

-

Apparatus Preparation: A clean, dry pycnometer is weighed accurately (m₁).

-

Calibration with Water: The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m₂). The volume of the pycnometer (V) is calculated using the density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample. It is then brought to the same constant temperature as the water.

-

Weighing: The pycnometer filled with the this compound sample is weighed (m₃).

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₃ - m₁) / V.

Determination of Viscosity (Rotational Viscometer)

The dynamic viscosity of this compound can be determined using a rotational viscometer, which measures the torque required to rotate a spindle immersed in the fluid.

Methodology:

-

Instrument Setup: Select the appropriate spindle and rotational speed for the expected viscosity of this compound. Attach the spindle to the viscometer.

-

Sample Preparation: Pour a sufficient amount of the this compound sample into a suitable container. Ensure the sample is at a constant, recorded temperature, as viscosity is highly temperature-dependent.

-

Measurement: Immerse the spindle in the this compound sample up to the immersion mark.

-

Data Acquisition: Start the viscometer's motor. Allow the reading to stabilize before recording the viscosity value, which is typically displayed in centipoise (cP) or millipascal-seconds (mPa·s).

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. How to Test the Relative Density of Grease? Q&A | NBCHAO [en1.nbchao.com]

- 4. scribd.com [scribd.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 2.5. Determination of Fat Melting Point [bio-protocol.org]

- 7. eclass.hua.gr [eclass.hua.gr]

- 8. scribd.com [scribd.com]

- 9. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Core Properties of Trilinolein

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

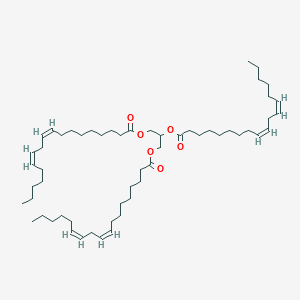

Trilinolein is a triglyceride, a type of lipid, formed from the esterification of one molecule of glycerol with three molecules of linoleic acid.[1] Linoleic acid is a polyunsaturated omega-6 fatty acid, characterized by two double bonds in its 18-carbon chain. The systematic IUPAC name for this compound is 2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate.[1] Its chemical formula is C₅₇H₉₈O₆, and it has a molecular weight of approximately 879.38 g/mol .[2][3]

The structure of this compound consists of a central glycerol backbone to which three linoleic acid chains are attached via ester bonds. This structure is fundamental to its physical and chemical properties, as well as its biological roles.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a comparative overview of its physical and chemical properties.

| Property | Value | Unit | Reference(s) |

| Molecular Weight | 879.38 | g/mol | [2] |

| Molecular Formula | C₅₇H₉₈O₆ | [1][3] | |

| CAS Number | 537-40-6 | [1][3] | |

| Melting Point | -5 to -4 | °C | [2][4] |

| Boiling Point | 816.5 (predicted) | °C | [2][4] |

| Density | 0.925 | g/mL at 20°C | [2] |

| Refractive Index | 1.479 | at 20°C | [4] |

| Solubility | Chloroform (Sparingly), Hexanes (Slightly) | [2] |

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

This protocol outlines the synthesis of high-purity this compound using an enzymatic approach.

Materials:

-

Linoleic acid (extracted from a suitable source, e.g., safflower oil)

-

Glycerol

-

Immobilized lipase (e.g., Novozym 435)

-

Silica gel for column chromatography

-

Organic solvents (e.g., hexane, ethyl acetate)

Procedure:

-

Reactant Preparation: A molar ratio of 1:3 of glycerol to linoleic acid is prepared.

-

Enzymatic Reaction: The reactants are mixed with an immobilized lipase (e.g., 6% w/w of total reactants). The reaction is carried out at 100°C under a residual pressure of 0.9 kPa for 8 hours. The vacuum helps to remove water produced during the esterification, driving the reaction to completion.

-

Purification: The crude product is purified by silica gel column chromatography to separate this compound from unreacted starting materials and byproducts.

Analytical Methodologies

The following sections provide an overview of the key analytical techniques used for the characterization and quantification of this compound.

HPLC is a powerful technique for the separation and quantification of triglycerides.

-

Principle: Reversed-phase HPLC separates triglycerides based on their polarity. This compound, being a nonpolar molecule, is well-retained on a nonpolar stationary phase.

-

Stationary Phase: A C18 column is typically used.

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile and isopropanol, is commonly employed to elute the triglycerides.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.

-

General Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Dissolve the sample containing this compound in a suitable solvent (e.g., hexane).

-

Inject the sample and standard solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

-

GC is another widely used technique for the analysis of fatty acids derived from triglycerides after transesterification.

-

Principle: The triglyceride is first converted to its fatty acid methyl esters (FAMEs) through a process called transesterification. The FAMEs are volatile and can be separated by GC based on their boiling points and interactions with the stationary phase.

-

Derivatization (Transesterification): The this compound sample is reacted with methanol in the presence of a catalyst (e.g., sodium methoxide) to form linoleic acid methyl ester.

-

Column: A capillary column with a polar stationary phase (e.g., a cyanopropyl polysiloxane) is typically used for the separation of FAMEs.

-

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

-

Detection: A flame ionization detector (FID) is commonly used for the detection of FAMEs.

-

General Procedure:

-

Perform transesterification of the this compound sample to obtain FAMEs.

-

Inject the FAMEs solution into the GC.

-

Identify the linoleic acid methyl ester peak based on its retention time compared to a standard.

-

Quantify the amount of linoleic acid, and thus infer the amount of this compound, by comparing the peak area to a standard curve.

-

NMR spectroscopy provides detailed structural information about the this compound molecule.

-

Principle: ¹H and ¹³C NMR spectroscopy can be used to identify the different protons and carbons in the this compound molecule, confirming its structure and purity.

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Key Signals in ¹H NMR: Specific chemical shifts are observed for the protons on the glycerol backbone, the ester linkages, the double bonds, the allylic protons, the methylene groups, and the terminal methyl groups of the linoleic acid chains.

-

Key Signals in ¹³C NMR: Distinct signals are observed for the carbonyl carbons of the ester groups, the carbons of the double bonds, the carbons of the glycerol backbone, and the various methylene and methyl carbons of the fatty acid chains.

MS is used to determine the molecular weight and fragmentation pattern of this compound.

-

Principle: The this compound molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization methods for triglycerides.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. Fragmentation patterns can provide information about the fatty acid composition.

-

General Procedure:

-

Introduce the this compound sample into the mass spectrometer, often coupled with a separation technique like HPLC or GC.

-

Acquire the mass spectrum.

-

Identify the molecular ion and characteristic fragment ions to confirm the identity of this compound.

-

Metabolic Pathway of this compound

This compound, as a triglyceride, plays a central role in energy metabolism. The following diagram illustrates the key steps in its metabolic pathway.

Caption: Metabolic fate of this compound.

References

An In-Depth Technical Guide to the Trilinolein Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolein, a triacylglycerol (TAG) comprised of three linoleic acid molecules, is a major component of many plant seed oils, serving as a vital energy reserve and a valuable commodity for nutritional and industrial applications. Its synthesis is a complex process involving the coordinated action of enzymes across multiple subcellular compartments, primarily the plastid and the endoplasmic reticulum. This technical guide provides a comprehensive overview of the core biosynthetic routes leading to this compound accumulation in plants. We will dissect the acyl-CoA-dependent Kennedy pathway, the critical role of phosphatidylcholine in acyl editing and desaturation, and the acyl-CoA-independent pathway. This document includes summaries of quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the key metabolic and experimental workflows to support advanced research and development.

Introduction

Triacylglycerols (TAGs) are the primary form of carbon and energy storage in the seeds of most oilseed plants. This compound is a specific TAG molecule (C57H98O6) formed from a glycerol backbone esterified with three molecules of linoleic acid (18:2), a polyunsaturated omega-6 fatty acid. The composition of TAGs, particularly the degree of unsaturation, determines the physical and chemical properties of the oil, impacting its nutritional value and suitability for various industrial uses, including biofuels and oleochemicals.

Understanding the intricate biochemical network that governs this compound synthesis is paramount for the metabolic engineering of oilseed crops. By targeting key enzymatic steps, it is possible to enhance the production of high-value fatty acids like linoleic acid, thereby improving oil yield and quality. This guide aims to provide researchers with a detailed technical foundation of the this compound biosynthesis pathway, integrating current knowledge of the enzymatic players, their regulation, and the methodologies used to study them.

Core Biosynthetic Pathways

The formation of this compound is not a single linear process but rather the result of an interplay between de novo TAG synthesis and extensive lipid remodeling. The primary route is the Kennedy pathway, which assembles the TAG molecule, but the enrichment of this TAG with linoleic acid requires a parallel processing cycle involving phosphatidylcholine (PC).

The Kennedy Pathway (Acyl-CoA Dependent)

The Kennedy pathway describes the de novo, acyl-CoA-dependent synthesis of TAG and occurs on the endoplasmic reticulum (ER). It proceeds in four sequential acylation and dephosphorylation steps:

-

Glycerol-3-phosphate (G3P) is acylated at the sn-1 position with an acyl-CoA molecule, catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) , to form lysophosphatidic acid (LPA).

-

LPA is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) , yielding phosphatidic acid (PA).

-

The phosphate group is removed from PA by Phosphatidic Acid Phosphatase (PAP) to produce diacylglycerol (DAG).

-

Finally, Diacylglycerol Acyltransferase (DGAT) catalyzes the acylation of the free hydroxyl group at the sn-3 position of DAG with a second acyl-CoA molecule, forming TAG. This is considered a committed and often rate-limiting step in TAG biosynthesis.[1]

Figure 1: The Acyl-CoA Dependent Kennedy Pathway for TAG Synthesis.

Linoleic Acid Synthesis and Acyl Editing via Phosphatidylcholine

Linoleic acid (18:2) is not typically incorporated directly during de novo synthesis. Instead, it is synthesized by the desaturation of oleic acid (18:1) while it is esterified to phosphatidylcholine (PC). This necessitates a dynamic exchange of acyl groups between the DAG pool and the PC pool.

-

Entry into PC Pool: DAG produced by the Kennedy pathway can be converted to PC through the action of CDP-choline:diacylglycerol cholinephosphotransferase (CPT) . An alternative, reversible reaction is catalyzed by phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT) , which exchanges the headgroup between a DAG and a PC molecule.[2]

-

Desaturation: Once part of a PC molecule, the oleoyl group at the sn-2 position is desaturated to a linoleoyl group by Fatty Acid Desaturase 2 (FAD2) .

-

Return to the Acyl-CoA/DAG Pool: To be incorporated into TAG, the newly synthesized linoleic acid must be channeled back. This occurs via several mechanisms:

-

The reverse action of PDCT can return a linoleate-rich DAG molecule to the DAG pool.[2]

-

Lysophosphatidylcholine Acyltransferase (LPCAT) can operate in reverse, transferring the linoleoyl group from PC to the acyl-CoA pool, generating linoleoyl-CoA for use by DGAT or LPAAT.[3] This process is central to "acyl editing."

-

Phospholipase C (PLC) can cleave the headgroup from PC to directly release a linoleate-rich DAG.

-

Acyl-CoA-Independent TAG Synthesis

In addition to the acyl-CoA-dependent DGAT, plants possess an acyl-CoA-independent pathway for the final acylation step.

-

Phospholipid:Diacylglycerol Acyltransferase (PDAT) catalyzes the direct transfer of an acyl group from the sn-2 position of a phospholipid (like PC) to the sn-3 position of DAG.[2][4] This directly utilizes the linoleate-rich PC as an acyl donor to form this compound, producing lysophosphatidylcholine (LPC) as a co-product. The relative contribution of DGAT and PDAT to TAG synthesis varies significantly between plant species.[5][6]

References

- 1. Cloning and Functional Characterization of a Phospholipid:Diacylglycerol Acyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. blog.organomation.com [blog.organomation.com]

- 4. Overexpression of phospholipid: diacylglycerol acyltransferase in Brassica napus results in changes in lipid metabolism and oil accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipid:diacylglycerol acyltransferase1-overexpression stimulates lipid turnover, oil production and fitness in cold-grown plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Trilinolein in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trilinolein, a triacylglycerol composed of a glycerol backbone esterified with three linoleic acid molecules, is a significant component of various vegetable oils and plays a multifaceted role in cellular metabolism. Beyond its primary function as a dense energy store within lipid droplets, this compound and its constituent fatty acid, linoleic acid, are bioactive molecules that influence key signaling pathways integral to cellular homeostasis, inflammation, and metabolic regulation. This technical guide provides an in-depth exploration of the metabolic journey of this compound, from its digestion and transport to its storage and mobilization. Furthermore, it elucidates its impact on critical cellular signaling networks, including the Ras/MEK/ERK, AMPK/mTOR, and PPAR pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic and signaling pathways to support further research and therapeutic development.

This compound Metabolism: From Ingestion to Cellular Fate

This compound, as a dietary fat, undergoes a series of metabolic processes to be utilized by the cells. Its chemical structure consists of a glycerol molecule esterified with three molecules of the omega-6 polyunsaturated fatty acid, linoleic acid (18:2n-6)[1].

Digestion, Absorption, and Transport

The intestinal absorption of this compound is a critical first step in its metabolic journey. In the small intestine, pancreatic lipases hydrolyze this compound into free fatty acids and monoacylglycerols. These products are then absorbed by enterocytes[2]. Once inside the enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system, eventually entering the bloodstream for distribution to various tissues[3]. The efficiency of absorption and lymphatic transport is influenced by the fatty acid composition of the triglyceride[3].

Cellular Uptake and Storage in Lipid Droplets

From the circulation, this compound, carried within lipoproteins, is delivered to peripheral tissues. Lipoprotein lipase, an enzyme on the surface of endothelial cells, hydrolyzes the this compound within these lipoproteins, releasing linoleic acid. These fatty acids are then taken up by cells through fatty acid transporters[2][4].

Inside the cell, the primary fate of the newly acquired linoleic acid is re-esterification into triacylglycerols for storage in lipid droplets (LDs). LDs are organelles specialized in storing neutral lipids, serving as a dynamic reservoir of energy and lipid molecules for various cellular functions, including membrane synthesis and signaling[5]. The core of these droplets is mainly composed of triacylglycerols like this compound and cholesteryl esters, surrounded by a phospholipid monolayer decorated with various proteins, such as perilipins, that regulate lipid metabolism[5].

Lipolysis: Mobilization of Stored Energy

When the cell requires energy, stored this compound is mobilized through a process called lipolysis. This process involves the sequential hydrolysis of triacylglycerols by three key enzymes:

-

Adipose Triglyceride Lipase (ATGL): Initiates lipolysis by hydrolyzing the first fatty acid from the triacylglycerol backbone, producing a diacylglycerol[6][7].

-

Hormone-Sensitive Lipase (HSL): Primarily hydrolyzes the diacylglycerol into a monoacylglycerol and another fatty acid. HSL also has activity against triacylglycerols, though with lower efficiency than ATGL[8][9][10].

-

Monoglyceride Lipase (MGL): Completes the process by breaking down the monoacylglycerol into glycerol and the final fatty acid[7].

The released linoleic acid can then be transported to the mitochondria for β-oxidation to generate ATP or utilized in various signaling pathways.

This compound's Role in Cellular Signaling

Beyond its role in energy storage, this compound and its constituent linoleic acid are important signaling molecules that modulate several key cellular pathways.

Regulation of the Ras/MEK/ERK Pathway

This compound has been demonstrated to exert protective effects in the context of cerebrovascular diseases by modulating the Ras/MEK/ERK signaling pathway[11][12]. In vascular smooth muscle cells (VSMCs), this compound treatment has been shown to significantly reduce the protein levels of Ras, MEK, and phosphorylated ERK (p-ERK) stimulated by platelet-derived growth factor (PDGF)-BB. This inhibition of the Ras/MEK/ERK pathway leads to a reduction in matrix metalloproteinase-2 (MMP-2), a key enzyme involved in cell migration and intimal hyperplasia[11][12].

Activation of the AMPK/mTOR Pathway

Recent studies have highlighted the role of this compound in activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis[13]. Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation. The this compound-induced activation of the AMPK/mTOR pathway has been linked to the induction of autophagy and photoprotective effects in human skin fibroblasts[13].

Modulation of PPAR Signaling

The fatty acids released from this compound, primarily linoleic acid, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism[14][15][16]. Linoleic acid and its metabolites can bind to and activate PPARα and PPARγ[3][14][17][18].

-

PPARα activation primarily promotes the expression of genes involved in fatty acid oxidation, thus increasing the catabolism of lipids[12][15][19].

-

PPARγ activation is a master regulator of adipogenesis and enhances insulin sensitivity[16].

By providing the ligands for these receptors, this compound metabolism can influence systemic lipid homeostasis and insulin sensitivity.

Influence on SREBP-regulated Lipogenesis

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are master transcriptional regulators of lipogenesis, promoting the synthesis of fatty acids and triacylglycerols[20][21][22]. Polyunsaturated fatty acids (PUFAs), including linoleic acid, are known to suppress the activity of SREBP-1c. They achieve this by reducing the amount of the mature, transcriptionally active form of SREBP-1c in the nucleus[9]. This suppression of SREBP-1c activity leads to a downregulation of lipogenic gene expression, providing a negative feedback mechanism to control lipid synthesis[9][23]. Therefore, the linoleic acid released from this compound hydrolysis contributes to the regulation of the cell's lipogenic capacity.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and its components.

Table 1: Effects of this compound on Protein Expression in the Ras/MEK/ERK Pathway

| Target Protein | Treatment | Cell Type | Concentration | % Reduction (Mean) | Reference |

|---|---|---|---|---|---|

| Ras | This compound | A7r5 VSMC | 5 µM | 31.83% | [11] |

| 10 µM | 37.33% | [11] | |||

| 20 µM | 30.17% | [11] | |||

| MEK | This compound | A7r5 VSMC | 5 µM | 20.67% | [11] |

| 10 µM | 15.67% | [11] | |||

| 20 µM | 8.17% | [11] | |||

| p-ERK | This compound | A7r5 VSMC | 5 µM | 44.80% | [11] |

| 10 µM | 52.20% | [11] | |||

| 20 µM | 64.20% | [11] | |||

| MMP-2 | This compound | A7r5 VSMC | 5 µM | 21.00% | [11] |

| 10 µM | 18.40% | [11] |

| | | | 20 µM | 12.00% |[11] |

Table 2: Antioxidant Activity of this compound and Related Compounds

| Compound | Concentration Range | Maximal Mean Reduction of OFR | Reference |

|---|---|---|---|

| This compound | 10⁻¹⁰ - 10⁻⁶ M | -48.0% | [24] |

| Linoleic Acid | 10⁻⁹ - 10⁻⁷ M | -31.9% | [24] |

| Triolein | Not specified | -31.9% | [24] |

| Tristearin | Not specified | -15.2% |[24] |

Table 3: Comparative Hydrolysis of Triacylglycerols by Lipases

| Lipase | Substrate | Relative Hydrolase Activity | Notes | Reference |

|---|---|---|---|---|

| ATGL | Triolein | Significantly reduced in ATGL -/- mice (70-75% lower) | ATGL is the primary enzyme for the initial hydrolysis of triacylglycerols. | |

| HSL | Triolein | Reduced in HSL -/- mice (36-49% lower) | HSL has a lower affinity for triacylglycerols compared to diacylglycerols. |

| HSL | Diacylglycerol | Significantly reduced in HSL -/- mice (50-75% lower) | HSL is the primary enzyme for diacylglycerol hydrolysis. | |

Experimental Protocols

Cell Culture Treatment with this compound

Note: As this compound is a lipid, it must be prepared in a way that allows for its delivery to cells in an aqueous culture medium. This is typically achieved by complexing it with a carrier protein like bovine serum albumin (BSA) or using a solvent like DMSO.

-

Preparation of this compound-BSA Complex:

-

Prepare a stock solution of this compound in ethanol or DMSO.

-

Prepare a solution of fatty acid-free BSA in serum-free culture medium.

-

While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration.

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

Sterilize the complex by passing it through a 0.22 µm filter.

-

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a serum-free or low-serum medium containing the this compound-BSA complex at the desired final concentrations.

-

Incubate the cells for the desired time period before proceeding with downstream analysis.

-

Western Blot for Phosphorylated ERK (p-ERK)

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

-

Wound Healing (Scratch) Assay

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

-

Creating the Wound:

-

Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.

-

Wash the cells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Replace the medium with fresh medium containing the desired treatment (e.g., this compound).

-

Immediately acquire images of the scratch at defined points along the wound (time 0).

-

Incubate the plate at 37°C.

-

Acquire images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

-

-

Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time relative to the initial wound width.

-

Quantification of Intracellular Triglycerides (Enzymatic Assay)

-

Cell Lysis:

-

After treatment, wash cells with PBS.

-

Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

-

Triglyceride Hydrolysis:

-

Incubate the cell lysate with lipase to hydrolyze the triglycerides into glycerol and free fatty acids.

-

-

Glycerol Quantification:

-

The released glycerol is quantified using a coupled enzymatic reaction that results in a colorimetric or fluorometric output. This is typically done using a commercial kit.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Standard Curve and Calculation:

-

A standard curve is generated using known concentrations of a triglyceride standard.

-

The triglyceride concentration in the samples is calculated by comparing their readings to the standard curve.

-

The final values are often normalized to the total protein concentration of the cell lysate.

-

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways modulated by this compound and its metabolites.

Experimental Workflows

Caption: Standard experimental workflows for studying this compound's effects.

Logical Relationships

Caption: Metabolic fate and functional outcomes of this compound.

Conclusion and Future Directions

This compound is a key metabolic substrate and signaling precursor that plays a central role in cellular energy homeostasis and regulation. Its hydrolysis product, linoleic acid, acts as a ligand for PPARs and a modulator of SREBP, AMPK, and Ras/MEK/ERK signaling pathways, thereby influencing a wide array of cellular processes from lipogenesis and fatty acid oxidation to cell migration and autophagy. The provided data and protocols offer a framework for researchers to further investigate the nuanced roles of this compound in health and disease.

Future research should focus on elucidating the dose-dependent effects of this compound on these signaling pathways and quantifying the specific flux of this compound-derived linoleic acid into different metabolic and signaling pools. A deeper understanding of the specificities of lipases for this compound and the downstream consequences of its metabolism will be crucial for developing targeted therapeutic strategies for metabolic disorders, cerebrovascular diseases, and certain cancers.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Regulation of SREBP-Mediated Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid droplet biogenesis and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. plaza.umin.ac.jp [plaza.umin.ac.jp]

- 10. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Peroxisome proliferator-activated receptor (PPAR)-α activation lowers muscle lipids and improves insulin sensitivity in high fat-fed rats: comparison with PPAR-γ activation - University of Tasmania - Figshare [figshare.utas.edu.au]

- 12. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The skin photoprotective effect of this compound: Induction of cellular autophagy via the AMPK-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conjugated linoleic acid isomers and their precursor fatty acids regulate peroxisome proliferator-activated receptor subtypes and major peroxisome proliferator responsive element-bearing target genes in HepG2 cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Linoleic and α-linolenic fatty acid consumption over three generations exert cumulative regulation of hepatic expression of genes related to lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. C/EBP transcription factors regulate SREBP1c gene expression during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transcriptional regulation of hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulation of lipogenic enzyme gene expression by nutrients and hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The in vitro antioxidant activity of this compound and other lipid-related natural substances as measured by enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) Deficiencies Affect Expression of Lipolytic Activities in Mouse Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Degradation of Trilinolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and degradation of trilinolein, a triglyceride of significant interest in nutritional science and as an excipient in drug delivery systems. This document details the metabolic fate of this compound, presents quantitative data on its pharmacokinetics, and outlines detailed experimental protocols for its study.

Introduction to this compound

This compound is a triglyceride formed from the esterification of glycerol with three molecules of linoleic acid, an omega-6 polyunsaturated fatty acid. As a primary constituent of various vegetable oils, it is a significant component of the human diet. In the pharmaceutical sciences, its biocompatibility and biodegradability make it a valuable component of lipid-based drug delivery systems, such as lipid emulsions and nanoparticles. Understanding its in vivo stability and degradation pathways is crucial for optimizing its nutritional benefits and its performance as a drug carrier.

In Vivo Degradation and Metabolic Pathways

The in vivo degradation of this compound primarily occurs through the digestive and metabolic processes following oral or parenteral administration.

Oral Administration:

Following oral ingestion, the digestion of this compound begins in the stomach and is completed in the small intestine. The process involves:

-

Emulsification: In the small intestine, bile salts emulsify large this compound globules into smaller droplets, increasing the surface area for enzymatic action.

-

Enzymatic Hydrolysis: Pancreatic lipase, along with colipase, hydrolyzes this compound at the sn-1 and sn-3 positions, yielding two molecules of free linoleic acid and one molecule of 2-linoleoylglycerol (a monoglyceride).

-

Micelle Formation: The resulting free fatty acids and monoglycerides, along with bile salts and other lipids, form mixed micelles.

-

Absorption: These micelles are absorbed by enterocytes, the cells lining the small intestine.

-

Re-esterification and Chylomicron Assembly: Inside the enterocytes, the absorbed fatty acids and monoglycerides are re-esterified back into triglycerides. These newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are assembled into chylomicrons.

-

Lymphatic Transport: Chylomicrons are secreted from the enterocytes into the lymphatic system, which then enters the systemic circulation.

Parenteral Administration:

When administered intravenously as part of a lipid emulsion, this compound is metabolized by a different pathway:

-

Lipoprotein Lipase (LPL) Hydrolysis: In the capillaries of adipose tissue, muscle, and other tissues, lipoprotein lipase (LPL), activated by apolipoprotein C-II (ApoC-II) on the surface of the lipid emulsion particles, hydrolyzes the this compound.

-

Cellular Uptake: The resulting free fatty acids and glycerol are taken up by the surrounding cells for energy or storage.

-

Remnant Clearance: The remaining lipid emulsion remnants, now depleted of triglycerides, are cleared from the circulation primarily by the liver.

dot

In vivo metabolic pathways of this compound.

Quantitative Data on In Vivo Stability and Clearance

The in vivo stability of this compound is typically assessed by its clearance rate from the plasma when administered as a component of a lipid emulsion. The half-life of such emulsions is generally short, indicating rapid metabolism.

| Parameter | Value | Animal Model | Administration Route | Source |

| Plasma Half-life (t1/2) | 6.56 ± 1.0 min | Rat | Intravenous | [1] |

| Plasma Clearance Rate (K2) | 10.57 ± 1.61 %/min | Rat | Intravenous | [1] |

| Plasma Half-life (t1/2) of a similar lipid emulsion (Intralipid 20%) | 7.66 ± 1.54 min | Rat | Intravenous | [1] |

| Plasma Clearance Rate (K2) of Intralipid 20% | 9.05 ± 1.82 %/min | Rat | Intravenous | [1] |

Note: The provided data is for a fat emulsion containing a mixture of fatty acids, and while indicative, may not represent the exact values for pure this compound.

Experimental Protocols

In Vivo Clearance Study of Intravenously Administered this compound Emulsion in Rats

This protocol describes a method to determine the plasma clearance rate of a this compound-based lipid emulsion in rats.

dot

Workflow for IV clearance study.

Materials:

-

This compound

-

Radiolabeled this compound (e.g., [3H] or [14C]-trilinolein)

-

Emulsifying agent (e.g., lecithin)

-

Glycerol

-

Water for injection

-

High-pressure homogenizer

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for cannulation

-

Jugular vein catheters

-

Heparinized saline

-

Syringes and needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Liquid scintillation counter and vials

-

Scintillation cocktail

Procedure:

-

Preparation of Radiolabeled this compound Emulsion:

-

Prepare a lipid phase by mixing this compound and a known amount of radiolabeled this compound.

-

Prepare an aqueous phase containing glycerol and an emulsifying agent in water for injection.

-

Mix the lipid and aqueous phases and subject them to high-pressure homogenization to form a stable emulsion with a desired particle size (e.g., 200-300 nm).

-

Sterilize the final emulsion by filtration through a 0.22 µm filter.

-

-

Animal Preparation:

-

Anesthetize the rat and surgically implant a catheter into the jugular vein for blood sampling.[2]

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Emulsion Administration and Blood Sampling:

-

Administer a bolus intravenous injection of the radiolabeled this compound emulsion via the tail vein.

-

Collect blood samples (approximately 0.2 mL) through the jugular vein catheter at predetermined time points (e.g., 1, 2, 5, 10, 15, and 30 minutes post-injection).

-

Immediately place the blood samples into EDTA-coated tubes and keep them on ice.

-

-

Sample Processing and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Pipette a known volume of plasma into a liquid scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the plasma radioactivity concentration versus time on a semi-logarithmic scale.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the plasma half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

The clearance rate can also be expressed as the percentage of the injected dose cleared per minute.

-

In Vivo Degradation Study Following Oral Administration of this compound in Rats

This protocol outlines a method to study the digestion, absorption, and subsequent distribution of orally administered this compound.

References

An In-depth Technical Guide to the Interaction of Trilinolein with Lipid-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolein, a triacylglycerol derived from the esterification of glycerol with three units of linoleic acid, is a significant component of various vegetable oils and a key player in lipid metabolism. Its interaction with a diverse array of lipid-binding proteins is fundamental to its transport, storage, and utilization within the cellular environment. Understanding these interactions at a molecular level is crucial for elucidating the mechanisms of lipid homeostasis and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound's interactions with key lipid-binding proteins, including quantitative binding data for this compound and its analogues, detailed experimental protocols for studying these interactions, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data on this compound and Analogue Interactions with Lipid-Binding Proteins

Direct quantitative data on the binding affinity of this compound to specific proteins is limited in publicly available literature. However, valuable insights can be drawn from studies on structurally similar molecules, such as triolein and the constituent fatty acid, linoleic acid. The following tables summarize key quantitative findings.

| Interacting Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Perilipin 2 (Plin2) | Cholesterol | Tryptophan Quenching | 7 ± 1 nM | [1] |

| Perilipin 2 (Plin2) | Stearic Acid | Tryptophan Quenching | 80 ± 9 nM | [1] |

| Perilipin 2 (Plin2) | Arachidonic Acid | Tryptophan Quenching | 22 ± 1 nM | [1] |

| Perilipin 2 (Plin2) | Docosahexaenoic Acid (DHA) | Tryptophan Quenching | 46 ± 6 nM | [1] |

| Fatty Acid-Binding Protein (FABP) (rat brown adipose tissue) | [14C]Oleate | Scatchard Analysis | ~0.80 ± 0.02 µM | [2] |

| Intestinal Fatty Acid-Binding Protein (I-FABP) | Fatty Acids | Titration Calorimetry & NMR | 0.2 µM | [3] |

| Apolipoprotein B (apoB) | Microsomal Triglyceride Transfer Protein (MTP) | Not Specified | 10-30 nM | [4] |

Table 1: Binding Affinities of Lipid-Binding Proteins with this compound Analogues. This table presents the dissociation constants (Kd) for the interaction of various lipid-binding proteins with ligands that are structurally related to this compound.

| Protein | Treatment | Fold Change in Protein Level | p-value | Reference |

| Ras | This compound (5 µM) | 0.68 | < 0.001 | [1] |

| Ras | This compound (10 µM) | 0.63 | < 0.001 | [1] |

| Ras | This compound (20 µM) | 0.70 | < 0.001 | [1] |

| MEK | This compound (5 µM) | 0.79 | < 0.001 | [1] |

| MEK | This compound (10 µM) | 0.84 | < 0.001 | [1] |

| MEK | This compound (20 µM) | 0.92 | < 0.001 | [1] |

| p-MEK | This compound (5 µM) | 0.56 | < 0.001 | [1] |

| p-MEK | This compound (10 µM) | 0.56 | < 0.001 | [1] |

| p-MEK | This compound (20 µM) | 0.42 | < 0.001 | [1] |

| p-ERK | This compound (5 µM) | 0.55 | < 0.001 | [1] |

| p-ERK | This compound (10 µM) | 0.48 | < 0.001 | [1] |

| p-ERK | This compound (20 µM) | 0.36 | < 0.001 | [1] |

| MMP-2 | This compound (5 µM) | ~0.85 | < 0.05 | [1] |

| MMP-2 | This compound (10 µM) | ~0.75 | < 0.01 | [1] |

| MMP-2 | This compound (20 µM) | ~0.60 | < 0.001 | [1] |

Table 2: Effect of this compound on Protein Levels in the RAS/MEK/ERK Signaling Pathway. This table summarizes the quantitative changes in the expression of key proteins in the RAS/MEK/ERK pathway in A7r5 vascular smooth muscle cells upon treatment with varying concentrations of this compound. Data is presented as a fold change relative to control.

Key Lipid-Binding Proteins Interacting with this compound

This compound, as a major component of lipid droplets, interacts with a host of proteins that regulate lipid metabolism. The primary families of these proteins are:

-

Perilipins: This family of proteins (Perilipin 1-5) coats the surface of lipid droplets and acts as gatekeepers for lipolysis by regulating the access of lipases to the triacylglycerol core. The binding affinity of different perilipin isoforms to lipid droplets varies, suggesting a hierarchical regulation of lipid storage and mobilization.

-

Apolipoproteins: These proteins are essential for the transport of lipids in the bloodstream. Apolipoproteins, such as Apolipoprotein B (ApoB) and Apolipoprotein C (ApoC), associate with triacylglycerol-rich lipoproteins, facilitating their assembly, secretion, and metabolism.

-

Fatty Acid-Binding Proteins (FABPs): FABPs are a family of small intracellular proteins that bind to fatty acids and other lipophilic substances, facilitating their transport within the cytoplasm to various organelles for metabolism or storage. Since this compound is composed of linoleic acid, FABPs are crucial for the intracellular trafficking of its constituent fatty acids upon lipolysis.

-

Fat storage-inducing transmembrane (FIT) proteins: FIT proteins, such as FIT2, are localized to the endoplasmic reticulum and are involved in the formation of lipid droplets. Studies have shown that FIT2 can directly bind to triolein, a key step in partitioning triglycerides into nascent lipid droplets.[5]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate intracellular signaling pathways, notably the RAS/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

RAS/MEK/ERK Signaling Pathway

Studies have demonstrated that this compound can inhibit the proliferation and migration of vascular smooth muscle cells by downregulating the expression of key proteins in the RAS/MEK/ERK pathway.[1][6] this compound treatment leads to a significant reduction in the protein levels of Ras, MEK, and phosphorylated ERK (p-ERK), as well as the downstream effector, matrix metalloproteinase-2 (MMP-2).[1]

Figure 1: this compound inhibits the RAS/MEK/ERK signaling pathway.

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to investigate the interaction between this compound and lipid-binding proteins. Below are detailed methodologies for key experiments.

Western Blotting for Analysis of RAS/MEK/ERK Pathway Proteins

This protocol is adapted from methodologies used to study the effects of this compound on vascular smooth muscle cells.[1][6]

1. Cell Culture and Treatment:

-

Culture A7r5 vascular smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free DMEM for 24 hours prior to treatment.

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, and 20 µM) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

In some experiments, stimulate the cells with a growth factor like platelet-derived growth factor (PDGF-BB) to activate the RAS/MEK/ERK pathway, with or without this compound pre-treatment.

2. Protein Extraction:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Ras, MEK, p-MEK, ERK, p-ERK, MMP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but typically range from 1:500 to 1:2000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target proteins to the loading control.

Figure 2: Workflow for Western Blotting analysis.

Oil Drop Tensiometry for Studying Apolipoprotein-Trilinolein Interaction

This protocol is based on the methodology used to study the interaction of apolipoproteins with triolein interfaces, which can be adapted for this compound.[6][7]

1. Preparation of the System:

-

Use an oil-drop tensiometer.

-

Form a droplet of this compound (e.g., 10-20 µL) at the tip of a J-tube submerged in a cuvette containing an aqueous buffer (e.g., 2 mM sodium phosphate, pH 7.4).

2. Measurement of Interfacial Tension:

-

The shape of the this compound droplet is determined by the balance between gravitational forces and the interfacial tension between the oil and the aqueous buffer.

-

The tensiometer's camera records the droplet shape, and software calculates the interfacial tension. For pure this compound, this will be the initial surface tension.

3. Protein Adsorption:

-

Introduce the lipid-binding protein (e.g., an apolipoprotein) into the aqueous buffer.

-

As the protein adsorbs to the surface of the this compound droplet, the interfacial tension decreases, causing the droplet to become less spherical.

-

The difference between the initial interfacial tension of pure this compound and the new, lower interfacial tension is the surface pressure (Π).

-

Allow the system to equilibrate until a constant surface pressure is reached.

4. Washout and Isotherm Determination:

-

To study the reversibility of binding, the unbound protein in the bulk solution can be washed out by exchanging the buffer.

-

After washout, the droplet can be subjected to controlled expansion and compression cycles by adjusting the droplet volume.

-

The relationship between the surface pressure (Π) and the droplet surface area during these cycles provides the compression isotherm, which gives information about the elasticity and stability of the protein film at the interface.

Co-Immunoprecipitation (Co-IP) for Identifying this compound-Interacting Proteins

This is a general protocol that can be adapted to identify proteins that interact with a known lipid-binding protein in the presence of this compound.

1. Cell Culture and Lysate Preparation:

-

Culture cells of interest (e.g., adipocytes, hepatocytes) and treat with or without this compound.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Pre-clearing the Lysate:

-

To reduce non-specific binding, incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C.

-

Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.

3. Immunoprecipitation:

-

Add a primary antibody specific to the known lipid-binding protein ("bait" protein) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein and potential interacting partners ("prey" proteins).

-

Alternatively, the entire eluted protein complex can be analyzed by mass spectrometry to identify unknown interacting partners.

Logical Relationships of Key Protein Families in this compound Metabolism

The metabolism of this compound involves a coordinated effort of several families of lipid-binding proteins.

References

- 1. Structural and Functional Assessment of Perilipin 2 Lipid Binding Domain(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of fatty acid-binding proteins from brown adipose tissue of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-protein electrostatic interactions govern the specificity of retinol- and fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apolipoprotein B binding to microsomal triglyceride transfer protein decreases with increases in length and lipidation: implications in lipoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct binding of triglyceride to fat storage-inducing transmembrane proteins 1 and 2 is important for lipid droplet formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Tensiometry of Apolipoprotein B Domains at Lipid Interfaces Suggests a New Model for the Initial Steps in Triglyceride-rich Lipoprotein Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface tensiometry of apolipoprotein B domains at lipid interfaces suggests a new model for the initial steps in triglyceride-rich lipoprotein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Dietary Trilinolein: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilinolein, a triglyceride derived from the dietary omega-6 fatty acid, linoleic acid, is a subject of growing interest in nutritional science and pharmacology. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to harnessing its potential therapeutic benefits. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and pharmacokinetics. It details the intricate processes of its digestion, absorption via chylomicron formation, and subsequent systemic distribution and metabolism. This document also outlines detailed experimental protocols for preclinical pharmacokinetic assessment and discusses the known signaling pathways influenced by its metabolic products. All quantitative data are presented in structured tables, and key physiological and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction

This compound is a triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with three molecules of linoleic acid. As a significant component of various vegetable oils, it is a common constituent of the human diet. Beyond its role as an energy source, the metabolic fate of this compound and its constituent fatty acids is of considerable scientific interest due to their involvement in various physiological and pathological processes. This guide aims to provide an in-depth technical resource on the pharmacokinetics and bioavailability of dietary this compound.

Pharmacokinetics of this compound

The journey of dietary this compound through the body is a multi-step process governed by the principles of lipid digestion, absorption, and transport.

Absorption

The oral bioavailability of this compound is intrinsically linked to its efficient digestion and absorption in the gastrointestinal tract. Being a large, water-insoluble molecule, it requires a specialized process for its uptake.[1][2]

-

Digestion: The process begins in the stomach with the action of gastric lipase, which starts to hydrolyze the triglyceride into diglycerides and fatty acids.[3][4] However, the majority of lipid digestion occurs in the small intestine.[4] Here, bile salts emulsify the large fat globules into smaller micelles, increasing the surface area for pancreatic lipase to act upon.[4] Pancreatic lipase then hydrolyzes this compound into two free linoleic acid molecules and one 2-monoacylglycerol (2-linoleoylglycerol).[1]

-

Micelle Formation and Uptake: The resulting monoglycerides and free fatty acids, along with other lipid-soluble molecules, are encapsulated within micelles. These micelles facilitate the transport of these lipid digestion products across the unstirred water layer to the apical membrane of the enterocytes, the absorptive cells of the small intestine.[2]

-

Re-esterification and Chylomicron Assembly: Once inside the enterocytes, the linoleic acid and 2-monoacylglycerol are transported to the endoplasmic reticulum, where they are re-esterified back into triglycerides.[5] These newly synthesized triglycerides, along with cholesterol, phospholipids, and apolipoprotein B-48 (ApoB-48), are assembled into large lipoprotein particles called chylomicrons.[6][7]

-

Lymphatic Transport: Chylomicrons are too large to enter the bloodstream directly. Instead, they are secreted from the basolateral membrane of the enterocytes into the lymphatic system via a process called exocytosis.[5][8] The lymphatic vessels then transport the chylomicrons to the thoracic duct, where they eventually enter the systemic circulation.[8]

Distribution

Upon entering the bloodstream, the triglycerides within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL) located on the endothelial surface of capillaries in various tissues, primarily adipose tissue, skeletal muscle, and cardiac muscle.[6] This process releases free fatty acids (linoleic acid) and glycerol. The fatty acids can be taken up by the surrounding tissues for energy or stored as triglycerides.[2] The remaining chylomicron remnants, now smaller and enriched in cholesterol, are cleared from the circulation by the liver.[7]

Metabolism

The metabolic fate of the absorbed linoleic acid is diverse. It can be:

-

Utilized for Energy: Undergo β-oxidation in mitochondria to produce ATP.

-

Stored as Triglycerides: Re-esterified into triglycerides, primarily in adipose tissue.

-

Incorporated into Cell Membranes: Esterified into phospholipids, which are essential components of cellular membranes.

-

Converted to Bioactive Mediators: Serve as a precursor for the synthesis of various signaling molecules, including eicosanoids. The metabolic pathway of linoleic acid involves desaturation and elongation steps to form other polyunsaturated fatty acids.[9]

Excretion

The excretion of this compound and its metabolites is not a direct process. The glycerol backbone can enter glycolysis and be metabolized. The fatty acid components are typically completely metabolized for energy or stored. Any excess metabolites are ultimately eliminated, primarily through feces and urine after hepatic processing.

Quantitative Pharmacokinetic Data

Specific, publicly available quantitative pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, oral bioavailability) in humans or preclinical models is scarce. The tables below are provided as a template for structuring such data when it becomes available. For illustrative purposes, data for the structurally similar triglyceride, triolein, from a study in weanling rats is presented to demonstrate the type of quantitative insights that can be gained.[10]

Table 1: Illustrative Pharmacokinetic Parameters of a Triglyceride (Triolein) in Weanling Rats Following Oral Administration

| Parameter | High Fat-Low Carb Diet | Low Fat-High Carb Diet |

| Dose | [Specify Dose] | [Specify Dose] |

| Cmax | Data not available | Data not available |

| Tmax | Data not available | Data not available |

| AUC | Data not available | Data not available |

| Triolein Disappearance (%) | ~2-fold higher | Baseline |

| 14CO2 Expiration (Oxidation) | ~2-fold higher | Baseline |

| Intestinal Triglyceride Output | ~2-fold higher | Baseline |

Data adapted from a study on [14C]triolein absorption in weanling rats.[10] This table illustrates the impact of diet on triglyceride absorption and should not be directly extrapolated to this compound in other species.

Table 2: Template for Quantitative Pharmacokinetic Data of this compound

| Parameter | Value (Mean ± SD) | Units |

| Dose | mg/kg | |

| Cmax (Peak Plasma Concentration) | ng/mL | |

| Tmax (Time to Peak Concentration) | hours | |

| AUC (Area Under the Curve) | ng*h/mL | |

| Oral Bioavailability (F%) | % | |

| Half-life (t1/2) | hours | |

| Volume of Distribution (Vd) | L/kg | |

| Clearance (CL) | L/h/kg |

Experimental Protocols

This section outlines a detailed, representative protocol for a preclinical pharmacokinetic study of this compound in a rodent model, based on established methodologies for lipid analysis.[11][12][13]

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.

-

Acclimatization: Animals are acclimated for at least one week prior to the study.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing Formulation: this compound is formulated in an appropriate vehicle (e.g., corn oil or a self-emulsifying drug delivery system) at a concentration of 100 mg/mL.

-

Administration: A single oral dose of this compound (e.g., 1000 mg/kg) is administered via oral gavage.

Sample Collection

-

Blood Sampling: Blood samples (approximately 200 µL) are collected from the tail vein or via a cannulated jugular vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS Quantification of this compound and Linoleic Acid

This method is adapted from established protocols for lipid analysis in plasma.[11][12][14]

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of cold methanol containing an internal standard (e.g., a deuterated this compound or another triglyceride not present in the sample).

-

Vortex for 10 seconds.

-

Add 500 µL of cold methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

-

Add 125 µL of LC-MS grade water to induce phase separation.

-

Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.

-

Transfer the upper organic layer (containing the lipids) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of a methanol/toluene (9:1, v/v) mixture for analysis.

-

-

LC-MS/MS System:

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient from 30% B to 100% B over 15 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50°C.

-

-

Mass Spectrometric Conditions:

-

MRM Transitions:

-